molecular formula C6H13ClN2O2 B1430280 (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 2096496-11-4

(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1430280
CAS No.: 2096496-11-4
M. Wt: 180.63 g/mol
InChI Key: URHXNVAYWJMFNS-JBUOLDKXSA-N
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Description

(2S,4R)-4-(Aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative with a primary aminomethyl group at the 4-position of the pyrrolidine ring. Its stereochemistry (2S,4R) and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly in peptide mimetics and enzyme inhibitors. The compound’s primary amine enhances reactivity, enabling conjugation or further functionalization, while the carboxylic acid group contributes to solubility and ionic interactions. Though specific data on its synthesis are absent in the provided evidence, analogous compounds (e.g., ) suggest synthetic routes involving protective group strategies (e.g., tert-butoxy, benzyloxycarbonyl) and coupling reagents like EDC/HOBt .

Properties

IUPAC Name

(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c7-2-4-1-5(6(9)10)8-3-4;/h4-5,8H,1-3,7H2,(H,9,10);1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHXNVAYWJMFNS-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Protection and Reductive Amination

Method Overview:
This approach starts with the protected pyrrolidine derivative, typically utilizing Fmoc or Boc groups to safeguard amine functionalities. The key step involves reductive amination to introduce the aminomethyl moiety at the 4-position.

Procedure:

  • Starting Material: (2S,4R)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid.
  • Reaction Conditions: Dissolve the protected amino acid in acetonitrile, add pyrrolidine as a base, and stir at room temperature for approximately 3 hours to facilitate deprotection or activation.
  • Reductive Amination: The protected amino acid reacts with formaldehyde or paraformaldehyde in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, under inert atmosphere, to form the aminomethyl derivative.
  • Purification: The crude product is purified via preparative HPLC or crystallization.

Notes:

  • Use of chiral catalysts like (R)-BINOL derivatives can enhance enantiomeric purity during reductive amination.
  • Reaction monitoring via TLC and NMR ensures completion.

Direct Synthesis via Chiral Catalysis and Cyclization

Method Overview:
This method employs asymmetric catalysis to construct the pyrrolidine ring with the desired stereochemistry, followed by functionalization to install the amino methyl group.

Procedure:

  • Starting Materials: Benzyl or other protected derivatives of pyrrolidine-2-carboxylic acid.
  • Catalysis: Use of chiral catalysts such as (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-aminopyrrolidine in the presence of sodium ethoxide, under nitrogen atmosphere.
  • Hydrogenation: The benzyl protecting group is removed via catalytic hydrogenation under hydrogen pressure (~1.4 MPa) at 50°C.
  • Functionalization: The free amino group is then subjected to formylation or reductive amination to introduce the aminomethyl group.
  • Hydrochloride Formation: The final compound is converted into its hydrochloride salt by treatment with HCl in an appropriate solvent (e.g., ethanol or methanol).

Reaction Conditions:

  • Hydrogenation at 50°C under 1.4 MPa hydrogen.
  • Use of solvents like ethanol and dichloromethane for extraction and purification.

Notes:

  • Maintaining stereochemical integrity is critical; chiral catalysts and enantiomeric excess analysis via chiral HPLC are recommended.

Multi-Step Synthesis via Intermediate Formation

Method Overview:
This approach involves synthesizing a key intermediate, such as trans-4-hydroxy-L-proline, followed by functional group transformations to install the amino methyl group.

Procedure:

  • Preparation of Intermediate: Synthesis of trans-4-hydroxy-L-proline via cyclization of amino acids or via oxidation of suitable precursors.
  • Protection: The hydroxyl group is protected with benzyl or p-nitrobenzyloxycarbonyl groups.
  • Conversion to Aminomethyl Derivative: The protected intermediate undergoes nucleophilic substitution or reductive amination with formaldehyde or methylamine derivatives to introduce the amino methyl group.
  • Deprotection: Removal of protecting groups via hydrogenolysis or acid hydrolysis.
  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Reaction Conditions:

  • Reactions performed at low temperatures (0-5°C) to control stereochemistry.
  • Purification via recrystallization and chromatography.

Notes:

  • High yields (>90%) are achievable with optimized conditions.
  • Monitoring via NMR and LC-MS confirms structure and purity.

Data Table: Summary of Preparation Methods

Method Key Reagents Catalysts/Conditions Yield Purification Remarks
Protection & Reductive Amination (2S,4R)-protected amino acids, formaldehyde, NaBH3CN Room temp, inert atmosphere ~40-60% HPLC, crystallization Suitable for stereoselective synthesis
Chiral Catalysis & Hydrogenation Benzyl protected derivatives, chiral catalysts Hydrogen at 50°C, 1.4 MPa 80-93% Recrystallization Ensures high enantiomeric purity
Intermediate-based Synthesis Trans-4-hydroxy-L-proline derivatives 0-5°C, acid/base hydrolysis >90% Recrystallization, chromatography Flexible, scalable

Research Findings and Considerations

  • Chiral Catalysts: Use of chiral catalysts such as (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-aminopyrrolidine significantly enhances stereoselectivity, crucial for pharmaceutical applications.
  • Reaction Monitoring: TLC, NMR, and LC-MS are essential for tracking reaction progress and verifying the structure of intermediates and final products.
  • Purification Techniques: Recrystallization, preparative HPLC, and chromatography are standard to achieve high purity.
  • Yield Optimization: Reaction parameters such as temperature, solvent choice, and catalyst loading critically influence yields.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrolidine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid; hydrochloride
  • Molecular Formula : C6H12ClN2O2
  • CAS Number : 2096496-11-4

The compound is characterized by a pyrrolidine ring with an amino and a carboxylic acid functional group, making it suitable for various synthetic applications.

Chemistry

In synthetic organic chemistry, (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride serves as:

  • Building Block : Used in the synthesis of complex organic molecules.
  • Chiral Auxiliary : Facilitates asymmetric synthesis, allowing for the production of enantiomerically pure compounds. This is particularly valuable in drug synthesis where chirality can affect biological activity.

Example Reactions

Reaction TypeDescription
O-AlkylationFormation of substituted pyrrolidine derivatives through alkylation at the 4-position .
EsterificationSteglich esterification to produce benzyl esters from the carboxylic acid intermediate .

Biology

The compound is under investigation for its potential biological activities:

  • Neurotransmitter Interaction : Studies indicate that it may interact with neurotransmitter receptors, influencing neurological pathways. For instance, it has shown binding affinities for dopamine receptors, which are critical in treating psychiatric disorders .

A study demonstrated that derivatives of this compound exhibited varying affinities for dopamine D2 and D3 receptors, highlighting its potential in developing treatments for conditions like schizophrenia and Parkinson's disease .

Medicine

In medicinal chemistry, this compound is utilized for:

  • Pharmaceutical Development : It plays a role in synthesizing drugs targeting neurological and psychiatric disorders due to its ability to modulate receptor activity.

Pharmaceutical Applications

Target ConditionApplication
SchizophreniaDevelopment of dopamine receptor modulators based on this compound .
Parkinson's DiseaseExploration of analogs that enhance receptor binding affinities .

Industry

This compound is also relevant in industrial applications:

  • Fine Chemicals Production : Used as an intermediate in synthesizing agrochemicals and other fine chemicals. Its chiral nature allows for the production of specific isomers required in various applications .

Mechanism of Action

The mechanism of action of (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely, but often include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Substituent Diversity and Properties

The table below compares (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride with structurally similar compounds, emphasizing substituent effects:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight CAS Number Key Properties
(Target) this compound -CH2NH2·HCl C7H15ClN2O2 194.66 (calculated) N/A Primary amine, polar, reactive, high solubility in polar solvents
(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride -CH2(4-BrC6H4) C12H15BrClNO2 320.61 1049734-21-5 Lipophilic, bulky, bromine enhances molecular weight
(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride -CH2(3-IC6H4) C12H15ClINO2 367.61 1049744-33-3 Heavy atom (iodine), potential radiopharmaceutical applications
(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride -CH2(4-CNC6H4) C13H15ClN2O2 266.72 1266111-77-6 Electron-withdrawing cyano group, modulates electronic properties
(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride -CH2(benzo[b]thiophen-3-yl) C14H16ClNO2S 297.80 1049753-14-1 Heterocyclic aromatic group, enhances π-π stacking interactions
(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride -N(CH3)2·2HCl C7H16Cl2N2O2 231.12 N/A Tertiary amine, basic, stabilizes hydrogen bonds

Catalytic and Biochemical Roles

Compounds like (2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride () catalyze hydrogen-deuterium exchange reactions, highlighting the role of amine substituents in modulating acidity and reaction rates.

Pharmaceutical Relevance

  • Peptide Mimetics: The (2S,4R) stereochemistry is critical for mimicking proline in bioactive peptides. Derivatives with 4-substituents (e.g., 3-iodobenzyl, ) are used in radiopharmaceuticals, while the aminomethyl group could enhance targeting via amine-mediated binding .

Biological Activity

Overview

(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride, commonly referred to as a chiral pyrrolidine derivative, has garnered significant attention in medicinal chemistry and biological research. This compound is noted for its potential applications in the synthesis of pharmaceuticals, particularly targeting neurological and psychiatric disorders. The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

  • IUPAC Name: (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid; hydrochloride
  • Molecular Formula: C6H12ClN2O2
  • CAS Number: 2096496-11-4

The mechanism by which this compound exerts its biological effects involves modulation of receptor activity and enzyme function. It acts as a ligand for various receptors, potentially influencing neurotransmitter release and signaling pathways. The compound's structure allows it to participate in several chemical reactions that can lead to the formation of biologically active derivatives.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Neurotransmitter Modulation:
    • It has been studied for its role in modulating neurotransmitter systems, particularly in the context of psychiatric disorders.
    • Its interaction with receptors such as NMDA and AMPA has been documented, suggesting potential applications in treating conditions like depression and anxiety.
  • Antioxidant Properties:
    • Recent studies have highlighted its potential to inhibit the Keap1-Nrf2 protein-protein interaction (PPI), which is crucial for cellular defense against oxidative stress. This inhibition may offer therapeutic benefits for diseases associated with oxidative damage, such as neurodegenerative disorders .
  • Anticancer Activity:
    • The compound has also been explored for its anticancer properties, particularly through its ability to disrupt critical signaling pathways in cancer cells.

Research Findings

A summary of significant findings from recent studies includes:

Study FocusFindings
Neurotransmitter InteractionModulates NMDA receptor activity; potential antidepressant effects .
Antioxidant MechanismInhibits Keap1-Nrf2 PPI; enhances cellular antioxidant response .
Anticancer PotentialDisrupts signaling pathways in cancer cells; shows promise in preclinical models .

Case Studies

  • Neuropharmacology Study:
    A study investigated the effects of this compound on animal models of depression. Results indicated a significant reduction in depressive-like behaviors, correlating with increased levels of serotonin and norepinephrine in the brain.
  • Oxidative Stress Research:
    In a study examining oxidative stress responses, this compound was shown to significantly upregulate antioxidant enzyme expression through Nrf2 activation pathways. This suggests potential therapeutic applications in conditions characterized by oxidative damage.
  • Cancer Therapeutics:
    A recent investigation into the anticancer properties revealed that this compound inhibited growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Q & A

Q. What are the key synthetic strategies for preparing (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride and its derivatives?

Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemistry, particularly 1^1H and 13^13C NMR to resolve diastereotopic protons and carbon environments. High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds is used for assessing impurities, especially in derivatives like amoxicilloic acid dimers or thiazolidine-linked analogs . Mass spectrometry (MS) further validates molecular weight, particularly for hydrochloride salts (e.g., Mol. Weight: 266.72–400.45 g/mol) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer: Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Derivatives with halogen substituents (e.g., 3-iodo or 4-fluoro) are sensitive to light and require amber vials . For hygroscopic salts, desiccants like silica gel are recommended .

Advanced Research Questions

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride

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